![molecular formula C18H17N3O3S2 B2874513 2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 941972-19-6](/img/structure/B2874513.png)
2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a phenyl group, a pyridinyl group, a thiazolyl group, and an acetamide group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for introducing a sulfonyl group is through a reaction with a sulfonyl chloride in the presence of a base . The exact synthesis would depend on the desired route and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridinyl groups) could contribute to the compound’s stability. The ethylsulfonyl and acetamide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group could undergo hydrolysis to form an acid and an amine. The compound could also participate in electrophilic aromatic substitution reactions at the phenyl or pyridinyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .Scientific Research Applications
Corrosion Inhibition
The thiazolyl pyridine structure of the compound suggests potential as a corrosion inhibitor . Similar compounds have been evaluated for their effectiveness in protecting metals like mild steel in acidic environments . The presence of both pyridine and thiazole rings could allow for strong adsorption onto metal surfaces, providing a barrier against corrosion.
Metal–Organic Frameworks (MOFs)
The structural features of this compound, including the ethanesulfonyl group, may allow it to act as a linker in the construction of MOFs. These frameworks have applications in gas storage, separation, and catalysis due to their high porosity and surface area .
Antitumor Activity
Thiazoles have been studied for their antitumor and cytotoxic activities. The compound could be a candidate for further research in this field, potentially leading to the development of new anticancer agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-26(23,24)14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-25-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPWTZLLDXFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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